[2-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-4-YL]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-4-YL]boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a methoxycarbonyl group at the 2-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-4-YL]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with the methoxycarbonyl and trifluoromethyl groups.
Reaction Conditions: The introduction of the boronic acid group is achieved through a series of reactions, including halogenation, lithiation, and subsequent borylation. Common reagents used in these steps include lithium diisopropylamide (LDA) and boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions, where the methoxycarbonyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Medicine:
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which [2-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-4-YL]boronic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in its potential use as an enzyme inhibitor in medicinal chemistry.
Comparison with Similar Compounds
- [2-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-4-YL]boronic acid methyl ester
- This compound ethyl ester
Uniqueness: The presence of both the methoxycarbonyl and trifluoromethyl groups in this compound imparts unique electronic and steric properties, making it distinct from other boronic acid derivatives
Properties
IUPAC Name |
[2-methoxycarbonyl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3NO4/c1-17-7(14)5-2-4(9(15)16)3-6(13-5)8(10,11)12/h2-3,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSLCVZTZJDNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.